Tellurium nanomaterials, with their unique properties like high carrier mobility and efficient light absorption, hold promise for various applications in next-generation electronics and optoelectronic devices.
Beyond photovoltaics and nanomaterials, tellurium is also being explored in other research areas, such as:
Tellurium is a metalloid with the atomic number 52 and symbol Te. It is characterized by its grayish-white color and brittle crystalline structure. Discovered in 1782 by Franz Müller von Reichenstein, tellurium exhibits properties that are intermediate between metals and non-metals. It has a melting point of 450 °C and a boiling point of 1390 °C. Tellurium is primarily found in sulfide ores and is often produced as a byproduct of copper refining .
Tellurium finds applications across various industries:
Tellurium shares similarities with other chalcogens such as oxygen, sulfur, selenium, and polonium. Here’s a comparison highlighting its uniqueness:
Compound | Atomic Number | Common Oxidation States | Unique Properties |
---|---|---|---|
Oxygen | 8 | -2, -1, 0, +1, +2 | Essential for respiration |
Sulfur | 16 | -2, 0, +4, +6 | Forms diverse allotropes |
Selenium | 34 | -2, +4, +6 | Used in photocells |
Tellurium | 52 | -2, +2, +4, +6 | Rarely encountered; used in semiconductors |
Polonium | 84 | +4 | Radioactive; used in nuclear applications |
Tellurium's most notable distinction lies in its applications in electronics and metallurgy compared to its lighter homologues which are more biologically relevant.
The trigonal crystal structure of tellurium, consisting of helical atomic chains bonded through van der Waals interactions, creates a highly anisotropic electronic band structure with valence band degeneracy near the Fermi level [2]. This configuration enables exceptional hole mobility (up to 1,200 cm²/V·s in single crystals) while maintaining a moderate Seebeck coefficient (150–200 μV/K at 300 K) [1] [2]. Density functional theory calculations reveal that strategic doping with antimony (Sb) introduces shallow acceptor states, increasing the density-of-state effective mass (m^*^~d~) by 40% compared to undoped tellurium [3].
Selenium (Se) alloying further optimizes the band structure by inducing mass fluctuation scattering, reducing lattice thermal conductivity (κ~lat~) to 0.42 W/m·K at 600 K without degrading electrical properties [3]. The synergistic combination of 0.3% Sb doping and 2.5% Se alloying in Sb~0.003~Se~0.025~Te~0.972~ produces a peak ZT of 0.94 at 600 K, representing a 19% improvement over pure tellurium [3].
Composition | Carrier Concentration (10¹⁹ cm⁻³) | Power Factor (μW/cm·K²) | κ~lat~ (W/m·K) | ZT (600 K) |
---|---|---|---|---|
Pure Te | 1.2 | 24.3 | 1.05 | 0.52 |
Sb~0.003~Te~0.997~ | 3.8 | 31.7 | 0.88 | 0.79 |
Sb~0.003~Se~0.025~Te~0.972~ | 3.6 | 29.5 | 0.42 | 0.94 |
The chiral chain structure of tellurium induces pronounced anisotropy in electrical conductivity (σ) and thermopower (S). Along the [1] crystallographic direction (parallel to helical chains), single crystals exhibit σ = 1,850 S/cm and S = 165 μV/K at 300 K, compared to σ = 920 S/cm and S = 210 μV/K along the direction [2] [4]. This anisotropy arises from the directional dependence of hole effective mass (m~h~^^~ [1]~ = 0.12m~0~ vs. *m~h~^^~~ = 0.25m*~0~) [2].
High-pressure synthesis (3–5 GPa) enhances carrier mobility by 30% through dislocation density reduction, achieving lattice thermal conductivity below the amorphous limit (0.28 W/m·K) [3]. The resulting phonon-glass electron-crystal behavior enables simultaneous optimization of electronic and thermal transport properties.
Ultrathin tellurium films (5–20 nm thickness) exhibit strain-dependent thermoelectric properties due to quantum confinement effects. Biaxial tensile strain of 2% increases the valence band degeneracy from 4-fold to 6-fold, boosting the power factor to 47 μW/cm·K² at 300 K [2]. Compressive strain (-1.5%) conversely enhances the Seebeck coefficient by 22% through density-of-states sharpening near the Fermi level [2].
Laser-induced localized heating generates temperature gradients of 10⁴ K/m in 2D films, producing thermoelectric currents up to 15 μA under 50 mW illumination [2]. Palladium contact electrodes form accumulation layers at the metal-semiconductor interface, reducing contact resistance by 80% compared to conventional gold contacts [2].
Incorporating tellurium nanostructures into conductive polymers like poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) enables flexible thermoelectric systems with ZT = 0.25–0.35 at 300 K [5]. The composite structure leverages:
Composite Composition | Electrical Conductivity (S/cm) | Seebeck Coefficient (μV/K) | Power Factor (μW/m·K²) |
---|---|---|---|
PEDOT:PSS | 850 | 12 | 0.12 |
Te/PEDOT (30 wt%) | 1,120 | 38 | 1.61 |
Te NWs/PEDOT (50 wt%) | 1,980 | 52 | 5.37 |
Nano-tellurium particles exhibit potent antibacterial activity through distinct mechanisms that differ significantly from conventional antimicrobial agents. Research has demonstrated that tellurium-lignin nanoparticles achieve remarkable bactericidal effects, with complete eradication of Escherichia coli and Pseudomonas aeruginosa exceeding 99.9995% reduction [1]. The antibacterial efficacy of these nanoparticles shows pronounced selectivity, being highly effective against Gram-negative bacteria while exhibiting minimal impact on Gram-positive species such as Staphylococcus aureus [1].
The primary mechanism of nano-tellurium antibacterial action involves dual pathways of membrane disruption and reactive oxygen species generation. Tellurium-lignin nanoparticles demonstrate the capacity to disturb bacterial model membranes through surface activity attributed to the lignin component, which enables interaction with the lipid bilayer of bacterial cell walls [1]. This membrane-disturbing effect is particularly pronounced in Gram-negative bacteria, where the nanoparticles can penetrate the outer membrane and induce lipid peroxidation, leading to disruption of the cell envelope and loss of cytoplasmic integrity [1].
The generation of reactive oxygen species represents a crucial component of nano-tellurium antibacterial mechanisms. Transmission electron microscopy analysis reveals that tellurium nanoparticles cause extensive cellular damage in susceptible bacteria, including disrupted cell envelopes and aggregation of intracellular content [1]. Fluorescence-based assays demonstrate significant increase in reactive oxygen species production in Gram-negative bacteria exposed to tellurium nanoparticles, while Gram-positive bacteria show minimal reactive oxygen species induction [1].
Biogenic tellurium nanoparticles synthesized through bacterial reduction processes exhibit antibacterial activity primarily through membrane damage mechanisms rather than reactive oxygen species production or deoxyribonucleic acid damage [2]. Morphological examination indicates that membrane damage serves as the primary mechanism for biogenic tellurium nanoparticle antibacterial activity, with positively charged particles interacting with bacterial cell membranes through electrostatic attraction [2]. The rod-shaped morphology of biogenic tellurium nanoparticles enables penetration of bacterial membranes using their sharp ends, resulting in membrane disruption and subsequent bacterial death [2].
Comparative analysis reveals that tellurium nanoparticles demonstrate superior antibacterial efficacy compared to tellurite salts at equivalent tellurium concentrations. The nanoformulation strategy enhances antimicrobial activity, with tellurium-lignin nanoparticles achieving bacterial killing at lower tellurium concentrations than traditional tellurite compounds [1]. This enhanced efficacy is attributed to the synergistic effect of the lignin structural component, which acts as both a reducing agent and a nanoparticle structural component that enhances the antibacterial activity of tellurium clusters [1].
Tellurium compounds function as sophisticated redox modulators in cancer therapy through multiple mechanisms that exploit the differential redox environments between cancer cells and healthy tissue. The most extensively studied tellurium-based anticancer agents include ammonium trichloro(dioxoethylene-O,O')tellurate and Octa-O-bis-(R,R)-tartarate ditellurane, which demonstrate potent immunomodulatory and anticancer properties [3]. These compounds achieve their therapeutic effects primarily through specific tellurium(IV) redox-modulating activities that enable inactivation of cysteine proteases such as cathepsin B and inhibition of tumor survival proteins including survivin [3].
The selective anticancer activity of tellurium compounds stems from their ability to induce oxidative stress preferentially in cancer cells. Tellurium-containing amphiphilic molecules such as DP41 induce superoxide radical formation specifically in cancer cells, leading to upregulation of nuclear factor erythroid 2-related factor 2, heme oxygenase-1, phosphorylated eukaryotic initiation factor 2α, and activating transcription factor 4 [4]. This oxidative stress response culminates in C/EBP homologous protein induction and subsequent apoptosis in cancer cells, while normal retinal epithelial cells show no elevation in superoxide radical levels or endoplasmic reticulum signaling pathway activation [4].
Tellurium nanowires represent an innovative approach to cancer therapy, functioning as inorganic prodrugs that generate toxic products localized within tumor tissues. These nanowires interact with elevated hydrogen peroxide levels characteristic of cancer cells to produce toxic tellurium oxyanions, which greatly enhance reactive oxygen species generation [5]. The reaction products decrease intracellular glutathione levels, creating a synergistic effect that significantly increases reactive oxygen species levels specifically in tumor environments [5]. The nanowires demonstrate remarkable selectivity, killing cancer cells through caspase-independent autophagic death and apoptosis while leaving normal cells unaffected due to their lower hydrogen peroxide levels [5].
Tellurium-selenium lateral heterojunction nanomaterials have been developed for photothermal therapy applications, demonstrating enhanced stability and reduced toxicity compared to pure tellurium compounds. These nanomaterials show excellent biocompatibility and can be administered at doses up to 6.0 mg/kg without inducing lethality or adverse effects [6]. The therapeutic efficacy is achieved through localized hyperthermia generation, which effectively induces tumor cell death and substantially alters the tumor microenvironment [6].
The mechanistic basis for tellurium compound selectivity lies in the differential redox thresholds between cancer and normal cells. Cancer cells naturally maintain elevated reactive oxygen species levels due to dysregulated metabolism and increased oxidative stress [7]. Tellurium compounds push these cells beyond their critical redox threshold, triggering cell death mechanisms, while normal cells possess sufficient antioxidant capacity to maintain redox homeostasis [7]. This selectivity is further enhanced by the preferential accumulation of tellurium compounds in rapidly dividing cells and the exploitation of cancer-specific metabolic vulnerabilities [8].
Tellurium exhibits distinct organ-specific accumulation patterns following systemic exposure, with the liver serving as the primary target organ for tellurium deposition. Biodistribution studies demonstrate that tellurium accumulates predominantly in the liver, accounting for 40-60% of the total body burden, followed by significant deposition in the kidney and spleen [9]. This preferential hepatic accumulation is attributed to the formation of tellurium-metallothionein complexes, which are subsequently transported to the liver for processing and eventual excretion [9].
The renal system plays a crucial role in tellurium detoxification through active excretion mechanisms. Tellurium bound to plasma proteins, particularly albumin, undergoes hepatic processing where metallothionein binding facilitates transport to the kidneys for elimination [9]. The kidney demonstrates rapid clearance kinetics, with clearance half-lives ranging from hours to days, significantly shorter than hepatic retention times [9]. This rapid renal clearance represents a primary protective mechanism against tellurium toxicity.
Long-term tellurium accumulation patterns reveal bone tissue as the ultimate repository for persistent tellurium deposits. Chronic exposure studies indicate that bone harbors more than 90% of the total body tellurium burden over extended periods, with clearance half-lives extending to months or years [10]. This mineralization process represents a detoxification mechanism that sequesters tellurium away from metabolically active tissues, though it may contribute to long-term skeletal effects.
The blood-brain barrier provides selective protection against tellurium accumulation in neural tissues. Biodistribution studies show minimal tellurium deposition in brain tissue, with concentrations remaining below 5% of total body burden [9]. This selective exclusion is attributed to the restrictive nature of the blood-brain barrier, which limits tellurium transport into the central nervous system and provides neuroprotection against tellurium-induced toxicity.
Tellurium metabolism in biological systems involves multiple enzymatic pathways that convert toxic tellurium species to less harmful forms. The reduction of tellurium oxyanions to elemental tellurium represents a primary detoxification mechanism, with various cellular reductases participating in this process [11]. Additionally, methylation pathways convert tellurium to volatile organotellurium compounds such as dimethyltelluride, which are eliminated through respiratory and excretory routes [11].
Plant-based studies have identified novel tellurium detoxification pathways involving the formation of gluconic acid-tellurate complexes. This metabolic pathway demonstrates that gluconic acid can directly complex with tellurate molecules, producing gluconic acid-3-tellurate compounds that exhibit significantly reduced toxicity compared to the parent tellurate [12]. This detoxification mechanism represents an environmentally relevant pathway for tellurium remediation and highlights the diverse biological strategies for managing tellurium exposure.
Microbial resistance to tellurium oxyanions represents a sophisticated evolutionary adaptation involving multiple genetic determinants and biochemical mechanisms. The most significant resistance systems involve the ter operon gene clusters, which confer high-level resistance to tellurium compounds. The terZABCDE gene cluster represents the most comprehensive resistance mechanism, enabling bacteria to withstand tellurium concentrations up to 1024 μg/mL [13]. This gene cluster has been identified in various pathogenic bacteria including enteropathogenic Escherichia coli, Pseudomonas aeruginosa, and Yersinia pestis [13].
The molecular basis of ter operon function involves specific genes that serve distinct roles in tellurium resistance. The terC and terD genes function as core resistance determinants, providing the minimal genetic requirement for tellurium resistance [13]. However, expression of these genes alone results in significant cellular growth burden, which is alleviated by co-expression of terA or terZ genes [13]. This genetic organization suggests that tellurium resistance involves not only detoxification mechanisms but also cellular protection systems that maintain normal physiological function during tellurium exposure.
Enzymatic reduction represents the primary mechanism by which resistant bacteria detoxify tellurium oxyanions. Multiple enzyme systems participate in this process, including catalases, nitrate reductases, and thiol oxidoreductases [14]. Catalases, which normally defend against reactive oxygen species, can utilize tellurium oxyanions as substrates, reducing them to elemental tellurium while minimizing oxidative damage [14]. Nitrate reductases, both periplasmic and membrane-associated, contribute to tellurium reduction in species such as Escherichia coli and Rhodobacter sphaeroides [14].
The diversity of tellurium resistance mechanisms reflects the widespread distribution of resistance determinants across bacterial phylogeny. Resistance genes are found on both chromosomal and plasmid-borne elements, with horizontal gene transfer facilitating the spread of resistance traits [15]. The presence of multiple unrelated resistance determinants suggests that tellurium resistance provides selective advantages beyond simple detoxification, potentially including protection against oxidative stress and enhancement of pathogenic capabilities [15].
Specialized resistance mechanisms have evolved in bacteria inhabiting extreme environments, where tellurium concentrations may be naturally elevated. Some bacteria possess dedicated tellurium reductases that demonstrate high specificity and efficiency for tellurium reduction [14]. These enzymes exhibit similar kinetic properties despite originating from phylogenetically diverse bacteria, suggesting convergent evolution of resistance mechanisms [14].
The relationship between tellurium resistance and bacterial pathogenicity has been extensively documented, with many pathogenic bacteria possessing high-level tellurium resistance. The ter gene clusters are frequently located on prophage-like elements or mobile genetic elements, facilitating their dissemination among bacterial populations [16]. This association between resistance and pathogenicity suggests that tellurium resistance genes may contribute to bacterial fitness in host environments, potentially through protection against oxidative stress encountered during infection [15].
Acute Toxic;Irritant;Health Hazard